Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate
Description
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is an organic compound featuring a benzoate ester core substituted with an acetyl amino linker and a 3-formylphenoxy group. This structure combines aromatic, ester, amide, and aldehyde functionalities, making it a candidate for applications in pharmaceutical chemistry, particularly in drug design targeting enzymes or receptors requiring hydrogen-bonding interactions.
Properties
IUPAC Name |
methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-17(21)13-5-7-14(8-6-13)18-16(20)11-23-15-4-2-3-12(9-15)10-19/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNSSDDOYCPZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-formylphenol with acetic anhydride to form 3-formylphenoxyacetate. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-[[2-(3-carboxyphenoxy)acetyl]amino]benzoic acid.
Reduction: 4-[[2-(3-hydroxyphenoxy)acetyl]amino]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is a chemical compound with applications in scientific research, including use as a building block in organic synthesis and as a reagent in various chemical reactions. It is also investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins. Furthermore, it is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities, and utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
- Chemistry this compound serves as a building block in organic synthesis.
- Biology This compound is investigated for its potential as a biochemical probe because it can interact with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity, and the acetylamino linkage may also play a role in binding to specific receptors, influencing cellular pathways and biological responses.
- Medicine this compound is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
- Industry It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate. The major product of this reaction is 4-[[2-(3-carboxyphenoxy)acetyl]amino]benzoic acid.
- Reduction The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride. The major product of this reaction is 4-[[2-(3-hydroxyphenoxy)acetyl]amino]benzoate.
- Substitution The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. The major products are various substituted benzoates depending on the nucleophile used.
Mechanism of Action
The mechanism by which Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The acetylamino linkage may also play a role in binding to specific receptors, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Triazine-Based Benzoate Derivatives
, and 5 describe methyl benzoate derivatives with triazine cores, such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k). Key comparisons include:
- Core Structure: The target compound lacks a triazine ring, instead utilizing a simpler acetyl amino linker. This reduces molecular weight and complexity compared to triazine-based analogs.
- Functional Groups: Both compounds share a formylphenoxy group, but 5k incorporates additional methoxy and triazine substituents, which may enhance steric hindrance and alter electronic properties.
- Synthesis: The target compound’s synthesis likely involves amide coupling between 3-formylphenoxy acetic acid and methyl 4-aminobenzoate, whereas 5k requires multi-step nucleophilic substitutions on trichlorotriazine, involving DIPEA and prolonged heating .
Quinoline-Linked Piperazine Benzoates
details compounds like Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1). Differences include:
- Backbone: C1 features a quinoline-piperazine-carboxylate scaffold, whereas the target compound uses a direct acetyl amino linkage.
- Biological Relevance: Quinoline derivatives often exhibit antimalarial or anticancer activity, whereas the target’s formyl group may prioritize interactions with nucleophilic residues (e.g., in enzyme inhibition).
- Characterization: Both classes are characterized via ¹H NMR and HRMS, with C1’s quinoline protons resonating at δ ~8.5–9.0 ppm, contrasting with the target’s aldehyde proton (expected δ ~9.8–10.0 ppm) .
Pesticide Methyl Benzoate Derivatives
and list methyl benzoates like metsulfuron methyl ester , which contain sulfonylurea and triazine groups. Key distinctions:
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- Target Compound : Expected to exhibit moderate melting points (~80–150°C) due to hydrogen-bonding capability from the amide and aldehyde groups.
- Triazine Analogs (5k) : Higher melting points (79–82°C) are reported, influenced by crystalline packing from planar triazine cores .
- Quinoline Derivatives (C1): Yellow/white solids with solubility in polar aprotic solvents (e.g., DMSO), similar to the target compound .
NMR Spectral Data
Biological Activity
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Formyl Group : Facilitates interaction with nucleophilic sites on proteins.
- Acetylamino Linkage : May enhance binding to specific receptors.
- Phenoxy Moiety : Contributes to the compound's solubility and overall biological activity.
This compound has a molecular formula of and a molar mass of approximately 341.35 g/mol.
The biological effects of this compound are primarily attributed to its interactions with various enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites, leading to inhibition or modulation of enzyme activity. Additionally, the acetylamino group may influence cellular pathways by binding to specific receptors, thereby affecting biological responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth. For instance, compounds with similar structures have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases. The acetylamino group is particularly noted for its role in influencing inflammatory responses .
Anticancer Activity
The compound's structural features suggest potential anticancer activities. Similar compounds have been evaluated for their efficacy against various cancer cell lines, including HeLa and MCF7 cells. The results indicate that derivatives of this compound could be effective in inhibiting cancer cell proliferation .
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
- Antibacterial Screening : In vitro studies demonstrated that the compound inhibited the growth of multiple bacterial strains, suggesting its potential as an antimicrobial agent.
- Inflammation Models : Animal models have shown that treatment with this compound reduced markers of inflammation, indicating its therapeutic potential in inflammatory diseases.
- Cancer Cell Line Testing : Investigations into its cytotoxic effects revealed significant inhibition of cancer cell growth, warranting further exploration into its mechanisms and potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl 4-formylbenzoate | Lacks methoxy group | Potential bioactivity |
| Ethyl 4-(2-formylphenoxy)benzoate | Different positioning of formyl group | Antimicrobial properties |
| N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | Contains acetamide group | Investigated for anti-inflammatory effects |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in determining the compound's efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
